Cas no 34177-25-8 (4-Iodo-m-terphenyl)

4-Iodo-m-terphenyl 化学的及び物理的性質
名前と識別子
-
- 1-iodo-4-(3-phenylphenyl)benzene
- 4-Iodo-m-terphenyl
- 4-Iodo-1,1':3',1''-terphenyl
- 1~4~-Iodo-1~1~,2~1~:2~3~,3~1~-terphenyl
- DTXSID00495270
- SCHEMBL2197871
- 4-Iodo-[1,1':3',1']-terphenyl
- F73462
- 3'-phenyl-4-iodobiphenyl
- BS-53547
- 34177-25-8
- 3-(4-iodophenyl)-1,1'-biphenyl
- OULKUTIENOGKKJ-UHFFFAOYSA-N
- 4-iodo-1,1'
- MFCD22581303
- DTXCID00446080
- 4-iodo-1,1':3',1''-terphenyl
-
- インチ: InChI=1S/C18H13I/c19-18-11-9-15(10-12-18)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H
- InChIKey: OULKUTIENOGKKJ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)I
計算された属性
- せいみつぶんしりょう: 356.00620g/mol
- どういたいしつりょう: 356.00620g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.8
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 1.471
- ゆうかいてん: 67 ºC
- ふってん: 432 ºC
- フラッシュポイント: 196 ºC
4-Iodo-m-terphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00CLV6-1g |
4-iodo-1,1' |
34177-25-8 | 98% | 1g |
$95.00 | 2024-05-05 | |
1PlusChem | 1P00CLV6-5g |
4-iodo-1,1' |
34177-25-8 | 98% | 5g |
$396.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641751-1g |
4-Iodo-1,1':3',1''-terphenyl |
34177-25-8 | 98% | 1g |
¥1303.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641751-5g |
4-Iodo-1,1':3',1''-terphenyl |
34177-25-8 | 98% | 5g |
¥4377.00 | 2024-05-18 | |
Ambeed | A1504529-5g |
4-Iodo-1,1':3',1''-terphenyl |
34177-25-8 | 98% | 5g |
$396.0 | 2024-04-19 | |
Ambeed | A1504529-1g |
4-Iodo-1,1':3',1''-terphenyl |
34177-25-8 | 98% | 1g |
$109.0 | 2024-04-19 | |
Ambeed | A1504529-250mg |
4-Iodo-1,1':3',1''-terphenyl |
34177-25-8 | 98% | 250mg |
$42.0 | 2024-04-19 | |
1PlusChem | 1P00CLV6-250mg |
4-iodo-1,1' |
34177-25-8 | 98% | 250mg |
$42.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641751-250mg |
4-Iodo-1,1':3',1''-terphenyl |
34177-25-8 | 98% | 250mg |
¥499.00 | 2024-05-18 |
4-Iodo-m-terphenyl 関連文献
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
4-Iodo-m-terphenylに関する追加情報
Professional Introduction to 4-Iodo-m-terphenyl (CAS No. 34177-25-8)
4-Iodo-m-terphenyl, with the chemical formula C23H16I, is a significant compound in the realm of organic synthesis and pharmaceutical research. This aromatic iodinated terphenyl derivative (CAS No. 34177-25-8) has garnered considerable attention due to its versatile applications in various scientific domains. The presence of an iodine atom at the para position relative to one of the benzene rings in its structure imparts unique reactivity, making it a valuable intermediate in synthetic chemistry.
The structure of 4-Iodo-m-terphenyl consists of three benzene rings interconnected by methylene bridges, with one ring substituted with an iodine atom. This configuration allows for a wide range of chemical modifications, including cross-coupling reactions, which are pivotal in the development of novel pharmaceuticals and materials. The compound's stability under various reaction conditions further enhances its utility as a building block in synthetic organic chemistry.
In recent years, 4-Iodo-m-terphenyl has been extensively studied for its potential applications in medicinal chemistry. Its iodine moiety makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in constructing complex molecular architectures, which are often required in drug design. For instance, researchers have utilized 4-Iodo-m-terphenyl to synthesize biaryl compounds that exhibit promising biological activities.
One of the most notable applications of 4-Iodo-m-terphenyl is in the development of light-emitting diodes (LEDs) and organic light-emitting devices (OLEDs). The compound's rigid terphenyl backbone and electron-withdrawing iodine group contribute to its excellent photophysical properties, making it suitable for use as a host material or dopant in optoelectronic devices. Recent studies have demonstrated that incorporating 4-Iodo-m-terphenyl into OLED formulations can enhance device efficiency and operational stability.
The pharmaceutical industry has also explored the potential of 4-Iodo-m-terphenyl as a precursor for antiviral and anticancer agents. Its unique structural features allow for the facile introduction of pharmacophores that interact with biological targets. For example, researchers have modified 4-Iodo-m-terphenyl to develop novel inhibitors of viral proteases and kinases. These efforts align with the growing demand for innovative therapeutic strategies against emerging pathogens.
Moreover, 4-Iodo-m-terphenyl has found utility in materials science, particularly in the synthesis of liquid crystals and advanced polymers. The compound's ability to form ordered phases at specific temperatures makes it valuable for creating high-performance materials with tailored properties. Such materials are essential in various technological applications, including display technologies and sensors.
The synthesis of 4-Iodo-m-terphenyl typically involves multi-step organic transformations, starting from commercially available precursors such as biphenyl derivatives. The iodination step is often performed using iodinating agents like N-iodosuccinimide (NIS) or molecular iodine (I2) in the presence of a Lewis acid catalyst. These synthetic routes have been optimized to ensure high yields and purity, which are critical for subsequent applications.
In conclusion, 4-Iodo-m-terphenyl (CAS No. 34177-25-8) is a multifaceted compound with broad applications across organic synthesis, pharmaceutical research, and materials science. Its unique structural features and reactivity make it an indispensable tool for scientists working on cutting-edge technologies and drug discovery initiatives. As research continues to uncover new possibilities for this versatile molecule, its significance is expected to grow even further.
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